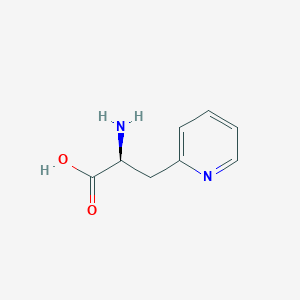

3-(2-Pyridyl)-L-alanine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJLZDUOULRHE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958620 | |

| Record name | 3-Pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-51-6 | |

| Record name | 3-Pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridin-2-yl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Pyridyl)-L-alanine is a non-natural, heterocyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, which combines the core of L-alanine with a 2-pyridyl moiety, allows for the introduction of specific physicochemical properties into peptides and small molecules. The pyridine ring can engage in hydrogen bonding, pi-pi stacking, and metal coordination, making it a valuable building block for modifying peptide stability, biological activity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Physicochemical Properties

This compound is typically a white to off-white solid powder.[3] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(pyridin-2-yl)propanoic acid | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 37535-51-6 | |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98.0% (TLC), ≥97.0% (HPLC) | |

| Solubility | Soluble in polar solvents (as dihydrochloride salt) | [3] |

| Storage Temperature | 2-8°C | |

| SMILES String | N--INVALID-LINK--C(O)=O | |

| InChI Key | PDRJLZDUOULRHE-ZETCQYMHSA-N |

Synthesis of this compound

The synthesis of pyridylalanines can be approached through various established methods for non-natural amino acids. A common strategy involves the condensation of a pyridylmethyl halide with a protected glycine equivalent, such as diethyl acetamidomalonate. Subsequent hydrolysis and decarboxylation yield the racemic amino acid, which can then be resolved enzymatically or by chiral chromatography to obtain the desired L-enantiomer.[4][5] Chemoenzymatic synthesis is also a viable route.

For practical use in peptide synthesis, the amino group is typically protected with either a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of N-Boc-3-(2-Pyridyl)-L-alanine

This protocol is adapted from a standard procedure for the Boc-protection of amino acids and is analogous to the synthesis of Boc-3-(3-pyridyl)-L-alanine.[6]

-

Suspension: Suspend this compound (1 equivalent) in a mixture of water and 1,4-dioxane (e.g., 2:1 ratio).

-

Cooling: Cool the stirred suspension in an ice bath to 0°C.

-

Base Addition: Add anhydrous potassium carbonate (1 equivalent) to the suspension.

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in 1,4-dioxane dropwise over 10-15 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O.

-

Adjust the pH of the aqueous layer to ~3 using solid citric acid.

-

Saturate the aqueous layer with solid sodium chloride.

-

-

Extraction: Extract the product into ethyl acetate (e.g., 5 times).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Crystallization: Chill the solution at 0°C for at least 1 hour to complete crystallization.

-

Final Product: Collect the crystals by filtration, wash with cold ether, and dry to yield N-Boc-3-(2-Pyridyl)-L-alanine.

Applications in Research and Drug Development

The primary application of this compound is as a non-natural amino acid building block in peptide synthesis.[7] Its incorporation into peptide sequences can significantly alter their properties:

-

Enhanced Biological Activity: The pyridyl group can interact with biological targets, potentially improving binding affinity and efficacy.[1] For example, replacing natural amino acids with pyridylalanine has been explored in somatostatin antagonists for neuroendocrine tumor imaging and treatment.[8]

-

Modified Pharmacokinetics: The hydrophilic nature of the pyridyl group can improve the aqueous solubility and stability of peptides, which are often limited by poor biophysical properties.[2]

-

Peptidomimetics and Drug Design: It serves as a crucial intermediate in the development of novel therapeutic agents and peptidomimetics, moving beyond traditional peptide structures.[3][9]

-

Chemoselective Conjugation: The pyridyl nitrogen offers a site for late-stage N-alkylation, allowing for chemoselective peptide conjugation to attach other molecules like imaging agents or targeting ligands.[10][11]

Caption: Workflow of 2-pyridylalanine in peptide-based drug discovery.

Experimental Protocol 2: Incorporation of Fmoc-3-(2-Pyridyl)-L-alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an Fmoc-protected 2-pyridylalanine residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[12][13]

-

Resin Preparation:

-

Place the Rink Amide resin in a suitable SPPS reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 20-30 minutes. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes and drain.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-3-(2-pyridyl)-L-alanine (3-5 equivalents relative to resin loading) and a coupling activator like HATU (3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the vial and agitate for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF and DCM, then dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

-

Conclusion

This compound is a versatile and valuable synthetic building block for researchers in peptide chemistry and drug discovery. Its incorporation can impart beneficial properties such as enhanced solubility, stability, and biological activity. The well-established protocols for its synthesis and integration into peptides via SPPS make it an accessible tool for creating novel peptide-based therapeutics and chemical probes. As the demand for more sophisticated and effective peptide drugs grows, the strategic use of non-natural amino acids like this compound will continue to be a cornerstone of modern medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B [mdpi.com]

An In-depth Technical Guide to 3-(2-Pyridyl)-L-alanine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 3-(2-Pyridyl)-L-alanine, a compound of significant interest in medicinal chemistry and drug development. This document details its discovery and historical synthesis, presents key physicochemical and spectroscopic data, and provides detailed experimental protocols for its chemical synthesis and enzymatic resolution. Furthermore, it explores its applications in peptide synthesis and its role in the development of therapeutic agents, including a visualization of a relevant biological signaling pathway.

Discovery and History

The exploration of unnatural amino acids as building blocks for novel peptides and pharmaceuticals gained momentum in the mid-20th century. Among these, the pyridylalanines, isomers of phenylalanine where a carbon in the phenyl ring is replaced by a nitrogen, emerged as valuable tools for modifying the properties of peptides.

The synthesis of the racemic mixture, DL-β-(2-Pyridyl)-α-alanine, was notably described in a 1968 paper by Watanabe et al.[1] Their work provided a foundational method for accessing this compound, involving the condensation of α-picolyl chloride with diethyl acetamidomalonate, followed by hydrolysis. This development was crucial as it offered a reliable route to a previously less accessible pyridylalanine isomer. Earlier, in 1967, G. Slater had published work on the synthesis of amino acids from pyridine aldehydes, laying some of the groundwork for these types of syntheses. The resolution of the racemic mixture to obtain the biologically relevant L-enantiomer was subsequently achieved through enzymatic methods, a technique that was also being refined during this period for various amino acids. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring in this compound, compared to the phenyl ring of phenylalanine, made it an attractive candidate for incorporation into peptides to modulate their conformation, stability, and receptor interactions.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound and its derivatives is crucial for its application in research and development. The following tables summarize key quantitative data for the unprotected L-amino acid and its commonly used N-protected forms, N-Boc and N-Fmoc.

Table 1: Physicochemical Properties

| Property | This compound | N-Boc-3-(2-pyridyl)-L-alanine | N-Fmoc-3-(2-pyridyl)-L-alanine |

| CAS Number | 37535-51-6[2] | 71239-85-5[3] | 185379-40-2[4][5] |

| Molecular Formula | C₈H₁₀N₂O₂[2] | C₁₃H₁₈N₂O₄ | C₂₃H₂₀N₂O₄[5] |

| Molecular Weight | 166.18 g/mol [2] | 266.30 g/mol | 388.42 g/mol [5] |

| Appearance | Powder[2] | Solid | White to slightly yellow powder |

| Melting Point | Not reported | Not reported | 154.5 °C |

| Purity | ≥98.0% (TLC)[2] | 97.0% | ≥97.0% (HPLC)[5] |

Table 2: Spectroscopic Data Summary

| Data Type | This compound | N-Boc-3-(2-pyridyl)-L-alanine | N-Fmoc-3-(2-pyridyl)-L-alanine |

| ¹H NMR | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |

| FTIR (cm⁻¹) | Data not available in searched literature. Key peaks expected: ~3000-3200 (N-H stretch), ~1580-1650 (C=O stretch, carboxylate), ~1400-1500 (aromatic C=C and C=N stretch). | Data not available in searched literature. Key peaks expected: ~3300 (N-H stretch), ~1710 (C=O stretch, carbamate), ~1680 (C=O stretch, carboxylic acid), additional peaks for Boc group. | Data not available in searched literature. Key peaks expected: ~3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1690 (C=O stretch, carboxylic acid), characteristic peaks for fluorenyl group. |

| Mass Spectrum | Data not available in searched literature. Expected [M+H]⁺ = 167.08. | Data not available in searched literature. Expected [M+H]⁺ = 267.13. | Data not available in searched literature. Expected [M+H]⁺ = 389.15. |

Note: While specific spectroscopic data for this compound and its derivatives were not found in the searched literature, the expected characteristic peaks are listed for reference based on the functional groups present in the molecules.

Experimental Protocols

Chemical Synthesis of DL-β-(2-Pyridyl)-α-alanine

This protocol is adapted from the method described by Watanabe et al. (1968).[1]

Materials:

-

α-Picolyl chloride hydrochloride

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of α-Picolyl Chloride: Prepare α-picolyl chloride from α-picoline and sulfuryl chloride according to established methods. The hydrochloride salt is typically used for stability.

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in absolute ethanol dropwise with stirring. To this solution, add a solution of α-picolyl chloride hydrochloride in absolute ethanol dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride. Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting materials.

-

Hydrolysis: To the aqueous layer, add concentrated hydrochloric acid and reflux for several hours to hydrolyze the ester and acetamido groups and effect decarboxylation.

-

Isolation: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the racemic DL-β-(2-Pyridyl)-α-alanine. Filter the precipitate, wash with cold water, and then with ethanol. Dry the product under vacuum.

Enzymatic Resolution of DL-β-(2-Pyridyl)-α-alanine

This is a generalized protocol for the enzymatic resolution of a racemic N-acetyl amino acid using aminoacylase.

Materials:

-

DL-β-(2-Pyridyl)-α-alanine

-

Acetic anhydride

-

Aqueous sodium hydroxide

-

Aminoacylase (e.g., from Aspergillus oryzae)

-

Lithium hydroxide or another suitable base to maintain pH

-

Hydrochloric acid

-

Dowex-50 resin (H⁺ form)

Procedure:

-

N-Acetylation: Acetylate the racemic amino acid by reacting it with acetic anhydride in an aqueous alkaline solution.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-β-(2-Pyridyl)-α-alanine in water and adjust the pH to the optimal range for the aminoacylase (typically pH 7.0-8.0). Add the aminoacylase enzyme.

-

Reaction Monitoring: Maintain the pH of the reaction mixture at the optimal level by the controlled addition of a dilute base (e.g., lithium hydroxide). The reaction is complete when 50% of the racemic mixture has been hydrolyzed (i.e., when the consumption of base ceases).

-

Separation: Acidify the reaction mixture with hydrochloric acid to precipitate the unreacted N-acetyl-D-β-(2-Pyridyl)-α-alanine. Filter to collect the D-enantiomer derivative.

-

Isolation of L-enantiomer: Pass the filtrate containing the L-β-(2-Pyridyl)-α-alanine through a column of Dowex-50 resin (H⁺ form). Wash the column with water and then elute the L-amino acid with aqueous ammonia. Evaporate the eluate to dryness to obtain the pure L-enantiomer.

-

Isolation of D-enantiomer: The collected N-acetyl-D-β-(2-Pyridyl)-α-alanine can be hydrolyzed with acid to yield the D-amino acid.

Applications in Drug Development and Signaling Pathways

This compound is primarily used as a building block in solid-phase peptide synthesis to create peptides with modified properties. The introduction of the pyridyl group can enhance the hydrophilicity and aqueous solubility of peptides. This is particularly beneficial for therapeutic peptides that are prone to aggregation.

A significant application of pyridylalanine is in the development of peptide hormone analogs and receptor antagonists. For instance, the incorporation of pyridylalanine isomers has been explored in somatostatin analogs.[6] Somatostatin receptors (SSTRs) are G-protein coupled receptors that, upon activation by somatostatin or its analogs, inhibit the adenylyl cyclase signaling pathway.

Somatostatin Receptor Signaling Pathway

The binding of a somatostatin analog containing this compound to the SSTR2 receptor can trigger a cascade of intracellular events. A simplified representation of this signaling pathway is provided below.

In this pathway, the binding of the somatostatin analog to the SSTR2 receptor activates the inhibitory G-protein (Gi/o). The activated G-protein then inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream cellular responses, such as the inhibition of hormone secretion in neuroendocrine tumors.

Experimental Workflow for Peptide Synthesis and Evaluation

The general workflow for utilizing this compound in the development of a peptide-based drug candidate is outlined below.

Conclusion

This compound is a valuable synthetic amino acid that has found a significant niche in the field of medicinal chemistry, particularly in the design and synthesis of peptide-based therapeutics. Its unique structural and electronic properties offer advantages in modulating the physicochemical and biological characteristics of peptides. While its history dates back to the mid-20th century, its applications continue to be relevant in modern drug discovery. Further research to fully characterize its spectroscopic properties and to explore its potential in novel therapeutic modalities is warranted. This guide serves as a foundational resource for researchers and scientists working with this important molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 3-(2-吡啶基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc-β-(2-pyridyl)-Ala-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Asymmetric Synthesis of 3-(2-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of 3-(2-Pyridyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The core focus is on established, technically sound approaches that offer high enantiomeric purity. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most effective synthetic strategies.

Introduction

This compound is a crucial chiral building block used in the synthesis of peptidomimetics and other complex pharmaceutical agents. Its pyridine side chain offers unique properties for molecular recognition and can act as a ligand for metal centers in biologically active molecules. The stereospecific synthesis of the L-enantiomer is paramount for its application in drug development, as biological systems are highly sensitive to stereochemistry. This guide will explore three principal and effective strategies for achieving this:

-

Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Schiff Base: A powerful method relying on a chiral catalyst to direct the stereoselective alkylation of a prochiral glycine derivative.

-

Diastereoselective Alkylation of a Chiral Nickel(II)-Complexed Glycine Schiff Base: This approach utilizes a chiral auxiliary complexed to a metal center to create a chiral environment that directs the incoming electrophile.

-

Chemoenzymatic Synthesis via Enzymatic Resolution: A hybrid approach that combines a classical racemic synthesis with a highly selective enzymatic resolution step to isolate the desired L-enantiomer.

Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

This method, largely developed by O'Donnell and coworkers, is one of the most practical and widely used for the asymmetric synthesis of a variety of α-amino acids.[1] The core principle involves the alkylation of a benzophenone imine of a glycine ester with an alkyl halide under biphasic conditions, using a chiral quaternary ammonium salt derived from Cinchona alkaloids as the phase-transfer catalyst.[2]

Reaction Mechanism and Stereochemical Pathway

The reaction proceeds through the generation of a glycine enolate at the interface of an organic and an aqueous phase. The chiral phase-transfer catalyst forms a tight ion pair with this enolate, shuttling it into the organic phase. The steric environment created by the chiral catalyst then directs the approach of the electrophile, 2-(chloromethyl)pyridine, leading to the formation of one enantiomer in excess.

Experimental Protocol: O'Donnell PTC Synthesis

The following is a representative protocol adapted from the literature for the synthesis of α-amino acids via PTC alkylation.[1][3]

-

Preparation of the Glycine Schiff Base: To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equivalent of benzophenone imine. Stir at room temperature until transimination is complete. The resulting N-(diphenylmethylene)glycine tert-butyl ester is purified and used in the next step.

-

Phase-Transfer Catalyzed Alkylation:

-

In a round-bottom flask, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the N-benzylcinchonidinium chloride catalyst (1-10 mol%) in toluene.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1-1.5 eq).

-

Stir the mixture vigorously and add a 50% aqueous solution of sodium hydroxide.

-

Continue vigorous stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis and Isolation:

-

Dissolve the crude alkylated product in tetrahydrofuran.

-

Add 1M aqueous citric acid or HCl and stir at room temperature for 4-6 hours to hydrolyze the imine.

-

After hydrolysis, the aqueous layer is separated, washed with an organic solvent to remove benzophenone, and then the pH is adjusted to isolate the amino acid product, which may require ion-exchange chromatography for final purification.

-

Quantitative Data

| Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Benzyl Bromide | N-benzylcinchonidinium chloride | 85-95 | 81-94 | [3] |

| Allyl Bromide | N-benzylcinchonidinium chloride | 70-80 | 80-90 | [3] |

| 2-(Bromomethyl)pyridine | N-benzylcinchonidinium chloride | ~75 (estimated) | >90 (estimated) | [4] |

Note: Data for 2-(bromomethyl)pyridine is estimated based on similar substrates as specific data for this exact reaction was not found in a single source.

Diastereoselective Alkylation of Chiral Nickel(II) Complexes

This methodology employs a chiral auxiliary to induce asymmetry. A Schiff base is formed between glycine and a chiral aldehyde or ketone, which then coordinates to a Ni(II) center. The resulting planar complex effectively shields one face of the glycine α-carbon, forcing the alkylating agent to approach from the less hindered face.

Reaction Mechanism

The key to this method is the formation of a rigid, planar Ni(II) complex.[5] The chiral ligand, often derived from proline, creates a sterically defined pocket around the prochiral α-carbon of the glycine.[6] Deprotonation with a base generates a nucleophilic enolate, which remains coordinated to the nickel. The subsequent alkylation with 2-(bromomethyl)pyridine occurs with high diastereoselectivity due to the steric hindrance imposed by the chiral ligand.[7] Finally, acidic hydrolysis breaks apart the complex, liberating the enantioenriched amino acid and allowing for the recovery of the chiral auxiliary.

Experimental Protocol

The following is a generalized protocol based on the work of Belokon and others.[6][8]

-

Synthesis of the Chiral Ni(II) Complex:

-

The chiral Schiff base ligand is prepared from (S)-o-[(N-benzylprolyl)amino]benzophenone ((S)-BPB) and glycine.

-

The Ni(II) complex is formed by reacting the Schiff base with a nickel(II) salt (e.g., Ni(NO₃)₂) in a suitable solvent like methanol. The complex typically precipitates and can be collected by filtration.

-

-

Diastereoselective Alkylation:

-

The dried Ni(II) complex (1.0 eq) is suspended in a polar aprotic solvent such as dimethylformamide (DMF).

-

A base (e.g., powdered NaOH or NaH) is added, and the mixture is stirred to form the enolate.

-

2-(Bromomethyl)pyridine (1.1-1.5 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched, and the product complex is extracted into an organic solvent.

-

-

Decomposition of the Complex and Isolation:

-

The crude product is dissolved in a methanol/water mixture.

-

The solution is acidified with concentrated HCl and heated to reflux for several hours to decompose the complex and hydrolyze the Schiff base.

-

After cooling, the precipitated chiral auxiliary can be recovered by filtration.

-

The filtrate containing the amino acid hydrochloride is purified using ion-exchange chromatography to yield the final product.

-

Quantitative Data

| Amino Acid Synthesized | Diastereomeric Excess (d.e. %) | Optical Yield (%) | Reference |

| (S)-Alanine | >98 | 92 | [6] |

| (S)-Phenylalanine | >98 | 90 | [6] |

| (S)-Tryptophan | >98 | 85 | [6] |

Note: This method generally provides high diastereoselectivity, which translates to high enantiomeric excess after removal of the chiral auxiliary.

Chemoenzymatic Synthesis

This approach combines a non-stereoselective chemical synthesis of the racemic amino acid with a highly enantioselective enzymatic resolution step. This is often a very practical and scalable route.

Overall Strategy

-

Racemic Synthesis: A racemic mixture of N-acetyl-3-(2-pyridyl)-DL-alanine is first synthesized. A common method is the acetamidomalonate synthesis.

-

Enzymatic Resolution: The racemic N-acetyl amino acid is then subjected to an enzyme, typically an acylase, that selectively hydrolyzes the N-acetyl group from the L-enantiomer. This results in a mixture of the free L-amino acid and the unreacted N-acetyl-D-amino acid.

-

Separation: The free L-amino acid and the N-acetyl-D-amino acid have different physical properties (e.g., solubility at different pH values), allowing for their separation.

Experimental Protocol

A representative chemoenzymatic protocol is outlined below.[9]

-

Synthesis of N-Acetyl-3-(2-pyridyl)-DL-alanine:

-

Diethyl acetamidomalonate is deprotonated with sodium ethoxide in ethanol.

-

2-(Chloromethyl)pyridine is added, and the mixture is refluxed to afford the alkylated malonate intermediate.

-

The intermediate is then subjected to hydrolysis (e.g., with aqueous HCl or NaOH) followed by decarboxylation upon heating to yield the racemic N-acetylated amino acid.

-

-

Enzymatic Resolution:

-

The racemic N-acetyl-3-(2-pyridyl)-DL-alanine is dissolved in water, and the pH is adjusted to ~7.5 with LiOH or NH₄OH.

-

Acylase I (from Aspergillus species) is added, often immobilized on a solid support.

-

The mixture is incubated at a controlled temperature (e.g., 37 °C) for 24-48 hours. The progress of the resolution is monitored by measuring the release of the L-amino acid.

-

-

Separation and Isolation:

-

After the reaction, the enzyme is removed by filtration.

-

The pH of the solution is lowered to ~5, where the N-acetyl-D-amino acid is less soluble and may precipitate or be extracted with an organic solvent like ethyl acetate.

-

The aqueous solution containing the L-amino acid is then passed through an ion-exchange column to isolate the pure this compound.

-

Quantitative Data

| Substrate | Enzyme | Conversion (%) | Yield of L-AA (%) | Enantiomeric Excess (ee %) | Reference |

| N-Ac-DL-3-(3-pyridyl)alanine | α-Chymotrypsin | ~50 | 40-45 | >99 | [9] |

| N-Ac-DL-3-(4-pyridyl)alanine | α-Chymotrypsin | ~50 | 40-45 | >99 | [9] |

| N-Ac-DL-3-(2-pyridyl)alanine | Acylase I | ~50 | 35-42 | >98 | [9] |

Note: Yields are for the resolution step and are based on the starting amount of the L-enantiomer in the racemic mixture. The synthesis of the 2-pyridyl isomer via the oxazolone route can be problematic due to the instability of 2-pyridylaldehyde, making the acetamidomalonate route preferable for the racemic synthesis step.[9]

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several robust methodologies.

-

Asymmetric Phase-Transfer Catalysis offers a highly practical and scalable route with commercially available catalysts, making it attractive for industrial applications.

-

Chiral Ni(II) Complexes provide excellent stereocontrol, although the synthesis and subsequent removal of the chiral auxiliary add steps to the overall process.

-

Chemoenzymatic Synthesis is a powerful alternative that leverages the exquisite selectivity of enzymes to achieve near-perfect enantiomeric purity, and is particularly useful when efficient racemic syntheses are available.

The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity. Each of the detailed methods provides a reliable pathway to this valuable, non-proteinogenic amino acid for applications in drug discovery and development.

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

Spectroscopic Profile of 3-(2-Pyridyl)-L-alanine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the unnatural amino acid 3-(2-Pyridyl)-L-alanine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum based on characteristic functional group absorptions. Detailed, generalized experimental protocols for obtaining such spectra are provided to guide researchers in their analytical workflows. This guide is intended to serve as a core resource for the characterization and utilization of this compound in research and development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered interest in various fields, including peptide synthesis and medicinal chemistry. As an analog of phenylalanine, its incorporation into peptides and other molecules can introduce unique structural and functional properties, such as altered conformational preferences, metal chelation capabilities, and modified biological activity. Accurate and thorough spectroscopic characterization is paramount for its application in these areas. This guide summarizes the expected spectroscopic data for this compound and provides standardized protocols for its empirical determination.

Predicted and Representative Spectroscopic Data

The following sections present the predicted and representative spectroscopic data for this compound. It is crucial to note that this data is generated from computational models and analysis of functional group frequencies and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6' (Pyridyl) |

| ~7.7 | t | 1H | H4' (Pyridyl) |

| ~7.2 | d | 1H | H3' (Pyridyl) |

| ~7.1 | t | 1H | H5' (Pyridyl) |

| ~4.0 | t | 1H | α-H |

| ~3.3 | d | 2H | β-H |

Solvent: D₂O. Chemical shifts are referenced to a standard (e.g., DSS or TSP).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxyl) |

| ~158 | C2' (Pyridyl) |

| ~149 | C6' (Pyridyl) |

| ~138 | C4' (Pyridyl) |

| ~124 | C3' (Pyridyl) |

| ~122 | C5' (Pyridyl) |

| ~55 | α-C |

| ~38 | β-C |

Solvent: D₂O. Chemical shifts are referenced to a standard (e.g., DSS or TSP).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its amino acid and pyridyl functional groups.

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad, Strong | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic/Pyridyl) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1580 | Medium | N-H bend (Amine), C=C and C=N stretch (Pyridyl) |

| 1500-1400 | Medium | C=C and C=N stretch (Pyridyl) |

| ~1400 | Medium | C-H bend (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 167.0815 | [M+H]⁺ |

| 166.0742 | [M]⁺ |

| 121.0651 | [M-COOH]⁺ |

| 93.0573 | [C₅H₄NCH₂]⁺ |

| 78.0495 | [C₅H₄N]⁺ |

M = C₈H₁₀N₂O₂. The exact mass is 166.0742 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Figure 1: Workflow for NMR data acquisition and processing.

-

Sample Preparation :

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O).

-

Adjust the pH of the solution to approximately 7.0 using dilute DCl or NaOD in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency domain spectrum.

-

Perform phase and baseline corrections.

-

Reference the spectrum to an internal or external standard (e.g., DSS, TSP).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

IR Spectroscopy

Figure 2: Workflow for FT-IR data acquisition using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing :

-

Perform a baseline correction on the acquired spectrum.

-

Identify and label the wavenumbers of the major absorption peaks.

-

Mass Spectrometry

Figure 3: Workflow for Mass Spectrometry data acquisition using ESI.

-

Sample Preparation (Electrospray Ionization - ESI) :

-

Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

-

Dilute the solution to a final concentration appropriate for the instrument (typically in the low µM to nM range).

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire a full scan (MS1) spectrum to determine the mass of the molecular ion.

-

Select the molecular ion for fragmentation and acquire a product ion (MS/MS) spectrum to observe the fragmentation pattern.

-

-

Data Processing :

-

Process the raw data to obtain the mass spectra.

-

Identify the m/z values of the parent and major fragment ions.

-

Propose structures for the observed fragment ions.

-

Conclusion

This technical guide provides a foundational set of predicted and representative spectroscopic data for this compound, along with detailed experimental protocols for its empirical determination. While the provided data serves as a useful reference, it is imperative for researchers to obtain experimental data for their specific samples to ensure accurate characterization. The methodologies outlined herein offer a standardized approach to acquiring high-quality NMR, IR, and MS spectra, facilitating the confident application of this unnatural amino acid in drug discovery and materials science.

The Biological Activity of 3-(2-Pyridyl)-L-alanine: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has garnered attention within the scientific community, primarily as a versatile building block in peptide synthesis and drug discovery. Its unique pyridyl moiety offers distinct chemical properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of peptides and other pharmaceutical compounds. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its application in modifying peptide ligands and its theoretical potential as an aromatic amino acid mimetic. Due to a notable lack of public data on the standalone biological activity of this compound, this document will focus on its effects when incorporated into a peptide scaffold and will explore its potential, yet unproven, mechanisms of action.

Application in Peptide Modification: Enhancing Receptor Affinity

The primary documented biological relevance of this compound lies in its utility as a tool for modifying peptides to enhance their interaction with biological targets. The introduction of the pyridyl group can influence the conformation and electronic properties of a peptide, leading to altered binding affinities for receptors.

Quantitative Data: Somatostatin Receptor Subtype 2 (SST2) Antagonists

A key study investigated the incorporation of this compound (denoted as 2Pal) into a somatostatin receptor subtype 2 (SST2) antagonist. The following table summarizes the binding affinity (KD) and inhibitory concentration (IC50) of the modified peptide compared to a reference compound.[1]

| Compound | KD (nM) | IC50 (nM) |

| natLu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than reference |

| natLu-DOTA-LM3 (Reference) | 0.09 ± 0.02 | Not specified |

Experimental Protocols

Saturation Binding Assay for Receptor Affinity Determination

The following protocol outlines the methodology used to determine the dissociation constant (KD) of a ligand for its receptor, as adapted from studies on somatostatin antagonists.[1]

Objective: To determine the equilibrium dissociation constant (KD) of a radiolabeled ligand for a specific receptor.

Materials:

-

Cells expressing the target receptor (e.g., SST2)

-

Radiolabeled ligand (e.g., [177Lu]Lu-DOTA-[l2Pal3]-LM3)

-

Unlabeled competitor ligand (for non-specific binding determination)

-

Binding buffer (e.g., 20 mM HEPES)

-

Cell harvester and filter mats (e.g., GF/C filters)

-

Gamma counter

Procedure:

-

Cell Preparation: Culture cells expressing the target receptor to an appropriate density.

-

Assay Setup: In a multi-well plate, add increasing concentrations of the radiolabeled ligand to the cells. For determination of non-specific binding, add a high concentration of the unlabeled competitor ligand to a parallel set of wells.

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled ligand and fit the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism) to determine the KD and Bmax (maximum number of binding sites).

Potential as an Aromatic Amino Acid Mimetic

While direct evidence is lacking, the structural similarity of this compound to the aromatic amino acid phenylalanine suggests that it may act as a mimetic.[2][3] This could lead to several potential biological effects, primarily through competition with natural aromatic amino acids for transport and metabolic pathways.

Hypothetical Signaling Pathway: Interference with Neurotransmitter Synthesis

Aromatic amino acids like tyrosine and tryptophan are precursors for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and serotonin.[3][4][5] If this compound competes with these precursors for transport across the blood-brain barrier or for the active sites of synthetic enzymes, it could modulate neurotransmitter levels.

Below is a conceptual diagram illustrating this hypothetical mechanism.

Experimental Workflow for Investigating Mimetic Properties

To validate the hypothesis that this compound acts as an aromatic amino acid mimetic, a structured experimental workflow is required.

Conclusion

This compound is a valuable synthetic tool in medicinal chemistry, with demonstrated utility in modulating the receptor affinity of peptides. While its standalone biological activity remains largely uncharacterized, its structural similarity to phenylalanine presents an intriguing, albeit unproven, hypothesis that it may act as an aromatic amino acid mimetic. Further research is warranted to explore this potential mechanism of action, which could unveil novel therapeutic applications for this unique amino acid. The experimental frameworks provided in this guide offer a starting point for such investigations, which could significantly expand our understanding of the biological role of this compound.

References

- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid control of neurotransmitter synthesis and release: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Pyridyl)-L-alanine Derivatives and Analogs for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-L-alanine derivatives and their analogs, non-natural amino acids of significant interest in medicinal chemistry and drug development. This document details their synthesis, key biological activities, and the experimental methodologies used for their evaluation. A central focus is placed on their application in designing peptide-based therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs) such as the glucagon and somatostatin receptors. Quantitative data on the biological activity and pharmacokinetic properties of representative compounds are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for crucial assays and visual representations of relevant signaling pathways and experimental workflows to aid researchers in their drug discovery efforts.

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. These modifications can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of peptide-based therapeutics. Among these, this compound and its regioisomeric analogs, 3-(3-Pyridyl)-L-alanine and 3-(4-Pyridyl)-L-alanine, have emerged as valuable building blocks. The presence of the pyridine ring introduces unique electronic and steric properties, offering opportunities for novel molecular interactions and improved physicochemical characteristics, such as enhanced solubility.[1][2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide and peptidomimetic drug candidates. It consolidates key information on the synthesis, biological evaluation, and mechanism of action of this compound derivatives, with a particular focus on their role in the development of analogs for hormones like glucagon and somatostatin.

Synthesis of 3-(Pyridyl)-L-alanine Derivatives

The synthesis of 3-(Pyridyl)-L-alanine and its derivatives can be achieved through several established chemical routes. A common and effective method involves the condensation of a pyridylmethyl halide with diethyl acetamidomalonate, followed by hydrolysis, decarboxylation, and enzymatic resolution to obtain the desired L-enantiomer.

General Synthesis Workflow

The synthesis of the racemic mixture of 3-(Pyridyl)-alanine is typically achieved via a malonic ester synthesis approach. This is followed by an enzymatic resolution step to isolate the biologically active L-enantiomer.

Caption: General workflow for the synthesis of L-3-(Pyridyl)alanine.

Experimental Protocols

This protocol outlines the synthesis of the racemic mixture of 3-(3-pyridyl)-DL-alanine.

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add diethyl acetamidomalonate.

-

Condensation: Add the respective arylmethyl halide to the flask. The reaction is typically carried out in a suitable solvent.

-

Hydrolysis and Decarboxylation: The resulting product from the condensation reaction is then subjected to partial hydrolysis to the monoethyl ester, followed by decarboxylation to yield the DL-arylamino acid ethyl ester derivative.[3]

-

Final Hydrolysis: Acidic hydrolysis of the ester yields the final racemic product, DL-3-(3-pyridyl)alanine.[3]

This protocol describes the separation of the L- and D-enantiomers.

-

Enzymatic Reaction: The racemic derivative is subjected to enzymatic resolution, which results in a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative.[3]

-

Separation: The mixture is separated based on the differing properties of the acylated L-enantiomer and the unreacted D-enantiomer.

-

Hydrolysis of D-amino acid derivative: The isolated D-amino acid derivative is then subjected to acidic hydrolysis to yield the corresponding D-amino acid.[3]

-

Purification and Analysis: The optical purity of the resulting D-amino acid is established by HPLC analysis of its 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) derivative.[3]

Biological Activities and Applications

This compound and its analogs have been incorporated into a variety of peptide-based drug candidates to modulate the activity of GPCRs. Their unique properties make them valuable for optimizing ligand-receptor interactions and improving the overall pharmacological profile of these peptides.

Somatostatin Receptor Antagonists

The incorporation of pyridyl-alanine residues into somatostatin analogs has been shown to influence their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs). For instance, the replacement of Tyrosine at position 3 with 2-, 3-, or 4-pyridylalanine in a DOTA-conjugated somatostatin antagonist (LM3) demonstrated that these modifications can impact receptor affinity and biodistribution.[4]

Glucagon Analogs

Glucagon, a peptide hormone crucial for glucose homeostasis, suffers from poor aqueous solubility and stability, complicating its therapeutic use. The substitution of hydrophobic amino acids with the more hydrophilic 3- and 4-pyridyl-alanine has been shown to significantly enhance the aqueous solubility and stability of glucagon analogs at neutral pH while maintaining their biological activity.[1][2]

Quantitative Data

The following tables summarize key quantitative data for representative 3-(Pyridyl)-L-alanine derivatives and analogs.

Table 1: In Vitro Biological Activity of Pyridyl-Alanine Containing Peptides

| Compound/Analog | Target | Assay Type | IC50 (nM) | Ki (nM) | KD (nM) | Reference(s) |

| DOTA-[l2Pal³]-LM3 | SSTR2 | Saturation Binding | - | - | 0.18 ± 0.02 | [4] |

| DOTA-[3Pal³]-LM3 | SSTR2 | Saturation Binding | - | - | 0.15 ± 0.01 | [4] |

| DOTA-[4Pal³]-LM3 | SSTR2 | Saturation Binding | - | - | 0.11 ± 0.01 | [4] |

| [³H]Naloxone (control) | Opioid Receptors | Radioligand Binding | - | 1.2 ± 0.2 | - | |

| Peptide 5 | Plasmodium falciparum | Antiplasmodial Assay | 10⁻⁴ - 10⁻¹⁴ mol L⁻¹ | - | - | [5] |

| Peptide 6 | Plasmodium falciparum | Antiplasmodial Assay | 10⁻⁴ - 10⁻¹⁴ mol L⁻¹ | - | - | [5] |

Note: Data for Naloxone and Peptides 5 & 6 are included for comparative context of peptide bioactivity measurement but do not contain pyridyl-alanine.

Table 2: Pharmacokinetic Parameters of Pyridyl-Ala Modified Cyclic Hexapeptides in Rats[6]

| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Clearance (mL/min/kg) | Bioavailability (%) |

| [D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] | i.v. | 1340 | 0.08 | 321 | 1.9 | 51.9 | - |

| p.o. | 2.5 | 0.5 | 11.2 | 3.5 | - | 3.5 | |

| [3-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] | i.v. | 1180 | 0.08 | 289 | 1.6 | 57.6 | - |

| p.o. | 1.9 | 0.5 | 6.7 | 2.1 | - | 2.3 | |

| [4-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] | i.v. | 1300 | 0.08 | 322 | 1.8 | 51.8 | - |

| p.o. | 1.2 | 0.5 | 4.3 | 2.3 | - | 1.3 |

Signaling Pathways

The biological effects of this compound-containing peptides are mediated through their interaction with specific GPCRs, which in turn activate downstream signaling cascades.

Somatostatin Receptor 2 (SSTR2) Signaling

Activation of SSTR2 by somatostatin or its analogs leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This is a primary mechanism for the anti-secretory effects of somatostatin.

Caption: Simplified SSTR2 signaling pathway.

Glucagon Receptor Signaling

Glucagon analogs containing pyridyl-alanine bind to the glucagon receptor (GCGR), a Gs-coupled GPCR. This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels.

Caption: Simplified glucagon receptor signaling pathway.

Detailed Experimental Methodologies

Radioligand Binding Assay for SSTR2

This protocol is adapted from a competitive binding assay format.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing SSTR2.

-

Assay Setup: In a 96-well filter plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Addition of Components:

-

To total binding wells, add a known concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF14).

-

To non-specific binding wells, add the radioligand and a high concentration of a non-labeled SSTR2 ligand.

-

To competition wells, add the radioligand and varying concentrations of the test compound (pyridyl-alanine derivative).

-

-

Incubation: Add the membrane preparation to all wells and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Filtration and Washing: Terminate the reaction by rapid filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay for Glucagon Analogs (cAMP Measurement)

This protocol utilizes a reporter gene assay to measure the activation of the glucagon receptor.

-

Cell Culture: Culture a suitable host cell line (e.g., HEK293) stably co-transfected with the human glucagon receptor and a cAMP-responsive reporter gene (e.g., luciferase).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the glucagon analog (containing pyridyl-alanine) in a suitable assay buffer.

-

Cell Treatment: Replace the cell culture medium with the prepared compound dilutions and incubate for a specific duration (e.g., 4-6 hours) at 37°C.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study.

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Compound Administration:

-

Intravenous (i.v.): Administer a single bolus dose of the peptide solution via the tail vein.

-

Oral (p.o.): Administer the peptide solution by oral gavage.

-

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant and a protease inhibitor.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, bioavailability) using appropriate pharmacokinetic software.

Conclusion

This compound and its analogs represent a versatile class of non-natural amino acids that offer significant advantages in the design of novel peptide-based therapeutics. Their unique structural and physicochemical properties can be leveraged to enhance receptor binding, improve solubility and stability, and optimize pharmacokinetic profiles. This technical guide provides a foundational resource for researchers, consolidating key information on their synthesis, biological activity, and the experimental methodologies required for their evaluation. The provided data, protocols, and pathway diagrams are intended to facilitate the rational design and development of the next generation of peptide drugs targeting a range of diseases.

References

- 1. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]

- 2. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2-Pyridyl)- L -alanine = 98.0 TLC 37535-51-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of 3-(2-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of the non-natural amino acid 3-(2-Pyridyl)-L-alanine. It is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Properties

This compound is a synthetic amino acid, an analogue of phenylalanine where a pyridyl ring replaces the phenyl ring. This substitution imparts unique chemical characteristics, including altered hydrophilicity, hydrogen bonding capabilities, and potential for metal coordination, making it a valuable building block in peptide and peptidomimetic design.[1]

Chemical Structure

The structure of this compound features a chiral alpha-carbon, characteristic of L-amino acids, with a (2-pyridylmethyl) side chain.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. Data for the common Fmoc-protected variant, frequently used in synthesis, is also provided for comparison where available.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-Amino-3-(pyridin-2-yl)propanoic acid | [2] |

| Synonyms | (S)-2-Amino-3-(2-pyridyl)propionic acid, 2'-Aza-L-phenylalanine | [2] |

| CAS Number | 37535-51-6 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Powder | [2] |

| pKa (Predicted) | pKa₁ (α-COOH): ~2.2pKa₂ (α-NH₃⁺): ~9.4pKa₃ (Pyridyl N): ~5.2 | |

| Fmoc-Derivative Melting Point | 151 °C |

Spectroscopic Properties

Specific experimental spectra for this compound are not widely published. The following data is based on characteristic values for its constituent functional groups (alanine and pyridine) and provides an expected spectral profile.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR (in D₂O) | δ ~7.0-8.5 ppm: 4H, multiplet (aromatic protons of the pyridine ring)δ ~4.0 ppm: 1H, triplet (α-proton)δ ~3.2 ppm: 2H, doublet (β-protons) |

| ¹³C NMR (in D₂O) | δ ~175 ppm: Carbonyl carbon (C=O)δ ~120-150 ppm: 5 carbons of the pyridine ringδ ~55 ppm: α-carbonδ ~38 ppm: β-carbon |

| FT-IR (KBr Pellet) | ~3100-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid), N-H stretch (ammonium)~1660-1590 cm⁻¹: N-H bend (primary amine)~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)~1550-1480 cm⁻¹: Asymmetric COO⁻ stretch~1410 cm⁻¹: Symmetric COO⁻ stretch |

| Mass Spectrometry | [M+H]⁺: m/z 167.08 |

Rationale: ¹H and ¹³C NMR chemical shifts are predicted based on standard values for L-alanine and 2-substituted pyridines.[4][5][6][7] FT-IR peaks are characteristic of amino acid zwitterions and aromatic nitrogen heterocycles.[8]

Experimental Protocols

Synthesis of 3-(2-Pyridyl)-DL-alanine (Malonic Ester Route)

A common method for synthesizing novel amino acids is the diethyl acetamidomalonate condensation. The following is a generalized protocol adapted for the synthesis of the racemic mixture of 3-(2-pyridyl)-alanine, which can subsequently be resolved to obtain the pure L-enantiomer.[9]

Workflow Diagram: Synthesis of 3-(2-Pyridyl)-DL-alanine

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(2-Pyridyl)- L -alanine = 98.0 TLC 37535-51-6 [sigmaaldrich.com]

- 3. 3-(2-Pyridyl)- L -alanine = 98.0 TLC 37535-51-6 [sigmaaldrich.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bmse000028 L-Alanine at BMRB [bmrb.io]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(2-Pyridyl)-L-alanine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides representative experimental protocols for its use in peptide synthesis, and explores its application in targeting specific signaling pathways.

Core Data Presentation

The key quantitative data for this compound and its commonly used derivative in solid-phase peptide synthesis (SPPS) are summarized below.

| Property | This compound | Fmoc-3-(2-pyridyl)-L-alanine |

| CAS Number | 37535-51-6 | 185379-40-2 |

| Molecular Weight | 166.18 g/mol | 388.42 g/mol |

| Empirical Formula | C₈H₁₀N₂O₂ | C₂₃H₂₀N₂O₄ |

| Synonyms | (S)-2-Amino-3-(2-pyridyl)propionic acid, 2′-Aza-L-phenylalanine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid |

| Physical Form | Powder | Powder |

| Primary Application | Peptide synthesis, Research | Solid-Phase Peptide Synthesis (SPPS) |

Introduction to this compound in Drug Development

This compound is a structural analog of the natural amino acid phenylalanine, where a nitrogen atom is incorporated into the aromatic ring at the 2-position. This modification imparts unique chemical properties that are highly valuable in drug design. The pyridine moiety can influence a molecule's pharmacokinetic profile and its interaction with biological targets.[1] Specifically, the nitrogen atom can act as a hydrogen bond acceptor and can alter the electronic properties of the aromatic ring, which can lead to enhanced binding affinity and selectivity for target receptors.[1]

The incorporation of non-natural amino acids like this compound into peptide structures is a key strategy for creating peptidomimetics with improved stability against enzymatic degradation, a critical factor for developing viable peptide-based drugs.[2]

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or vary between research groups, the following sections provide representative methodologies for the Fmoc protection of the amino acid and its subsequent incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-3-(2-pyridyl)-L-alanine

This protocol describes a general method for the protection of the alpha-amino group of this compound with the fluorenylmethyloxycarbonyl (Fmoc) group, a necessary step for its use in Fmoc-based SPPS.

Materials:

-

This compound

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Methodology:

-

Dissolution: Dissolve this compound in an aqueous solution of sodium bicarbonate.

-

Addition of Fmoc Reagent: While stirring vigorously, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution at room temperature.

-

Reaction: Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with dilute HCl and extract the product into ethyl acetate.

-

Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-(2-pyridyl)-L-alanine.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Incorporation of Fmoc-3-(2-pyridyl)-L-alanine into a Peptide via SPPS

This protocol outlines the general steps for incorporating Fmoc-3-(2-pyridyl)-L-alanine into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-3-(2-pyridyl)-L-alanine)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))

-

Cold diethyl ether

-

SPPS reaction vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with the piperidine/DMF solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-3-(2-pyridyl)-L-alanine, the coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide containing this compound using Fmoc-based Solid-Phase Peptide Synthesis.

Caption: General workflow for the synthesis and purification of a peptide containing this compound.

Signaling Pathway: Somatostatin Receptor Subtype 2 (SSTR2)

Peptides incorporating pyridylalanine have been investigated as antagonists for the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) involved in various physiological processes, including the regulation of hormone secretion and cell proliferation.[3] The activation of SSTR2 by its ligand initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][4]

Caption: Simplified signaling pathway of Somatostatin Receptor Subtype 2 (SSTR2) activation.

Conclusion

This compound is a versatile building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its unique structural features allow for the modulation of the physicochemical and pharmacological properties of these molecules. The provided experimental protocols offer a foundational understanding of how this non-natural amino acid can be utilized in a research and development setting. Further investigation into peptides containing this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Pyridyl)-L-alanine

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of 3-(2-Pyridyl)-L-alanine is scarce. This guide provides a comprehensive overview based on the general physicochemical properties of amino acids, data from its isomers, and established experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction

This compound is a non-canonical, aromatic amino acid that has garnered interest in peptide and medicinal chemistry. Its unique structure, featuring a pyridine ring, can impart specific conformational constraints, and opportunities for hydrogen bonding and metal coordination when incorporated into peptides. These characteristics can influence the biological activity and pharmacokinetic properties of the resulting molecules. A thorough understanding of its fundamental physicochemical properties, such as solubility and stability, is crucial for its effective application in drug design and development.